molecular formula C10H16O4 B13650928 Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13650928
M. Wt: 200.23 g/mol
InChI Key: PIQDUADJGMXUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a spiro intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific ring size and ester functional group, which confer distinct chemical reactivity and potential biological activities. Its spirocyclic structure also provides a rigid framework that can enhance binding affinity and selectivity in biological systems .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 2-ethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-3-10(8(11)13-4-2)9(14-10)5-6-12-7-9/h3-7H2,1-2H3

InChI Key

PIQDUADJGMXUFB-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2(O1)CCOC2)C(=O)OCC

Origin of Product

United States

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